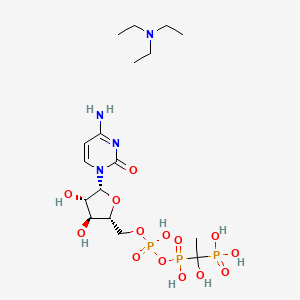
Antitubercular agent-10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antitubercular Agent-10 is a compound used in the treatment of tuberculosis, a contagious disease caused by Mycobacterium tuberculosisThe development of this compound is particularly significant due to the increasing prevalence of drug-resistant strains of Mycobacterium tuberculosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Antitubercular Agent-10 involves multiple steps, including the formation of key intermediates through various organic reactions. One common synthetic route includes the use of diazo-coupling, Knoevenagel condensation, and Biginelli reaction . These reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow processes. These methods involve the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The industrial production also includes purification steps such as crystallization and chromatography to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Antitubercular Agent-10 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its efficacy and reduce side effects.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvents, to ensure the desired outcome .
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may have enhanced antitubercular activity or reduced toxicity. These derivatives are often tested for their efficacy against drug-resistant strains of Mycobacterium tuberculosis .
Wissenschaftliche Forschungsanwendungen
Antitubercular Agent-10 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of antitubercular agents.
Biology: Investigated for its effects on the cellular mechanisms of Mycobacterium tuberculosis.
Medicine: Employed in clinical trials to evaluate its efficacy and safety in treating tuberculosis, especially drug-resistant strains.
Wirkmechanismus
Antitubercular Agent-10 exerts its effects by inhibiting the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition disrupts the integrity of the cell wall, leading to the death of the bacteria. The compound targets specific enzymes involved in the biosynthesis of mycolic acids, such as InhA and KasA . Additionally, it may interfere with the transcription and translation processes of the bacteria, further inhibiting their growth .
Vergleich Mit ähnlichen Verbindungen
- Isoniazid
- Rifampicin
- Ethambutol
- Pyrazinamide
- Moxifloxacin
Comparison: Antitubercular Agent-10 is unique in its ability to target multiple pathways involved in the survival and proliferation of Mycobacterium tuberculosis. Unlike some other antitubercular agents, it has shown efficacy against drug-resistant strains, making it a valuable addition to the arsenal of tuberculosis treatments . Its mechanism of action, involving the inhibition of mycolic acid synthesis, is similar to that of isoniazid, but it also affects other pathways, providing a broader spectrum of activity .
Eigenschaften
Molekularformel |
C19H15N5O6S2 |
|---|---|
Molekulargewicht |
473.5 g/mol |
IUPAC-Name |
2-[methyl-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amino]-6-methylsulfonyl-8-nitro-1,3-benzothiazin-4-one |
InChI |
InChI=1S/C19H15N5O6S2/c1-23(10-15-21-22-18(30-15)11-6-4-3-5-7-11)19-20-17(25)13-8-12(32(2,28)29)9-14(24(26)27)16(13)31-19/h3-9H,10H2,1-2H3 |
InChI-Schlüssel |
QIRMCAFUNKDTIE-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=NN=C(O1)C2=CC=CC=C2)C3=NC(=O)C4=C(S3)C(=CC(=C4)S(=O)(=O)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


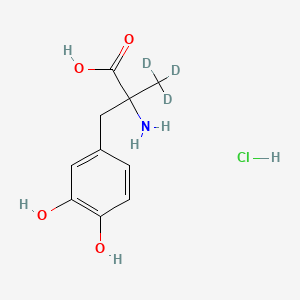

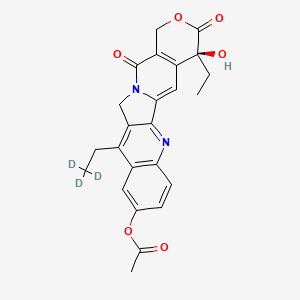
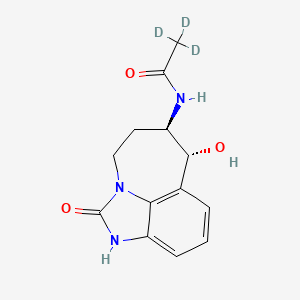

![(4bS)-6-cyano-3-methoxy-4b,8,8-trimethyl-7-oxo-N-[3-(trifluoromethoxy)phenyl]-9,10-dihydro-8aH-phenanthrene-2-carboxamide](/img/structure/B12420898.png)
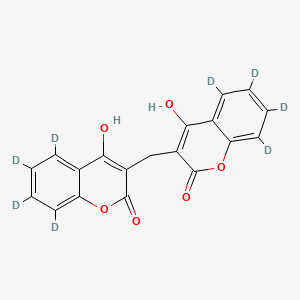
![(2S)-7-hydroxy-2-(4-hydroxy-2-methoxyphenyl)-8-[(2R)-5-hydroxy-5-methyl-2-prop-1-en-2-ylhexyl]-5-methoxy-2,3-dihydrochromen-4-one](/img/structure/B12420904.png)
![[(2R,3S,6S,7R,8R)-8-butyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 2-methylbutanoate;[(2R,3S,6S,7R,8R)-8-butyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate](/img/structure/B12420906.png)
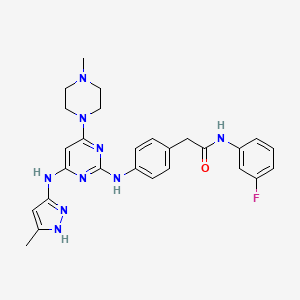
![3-[[(2S)-2-(4-chlorophenyl)-3-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]amino]-N-[8-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]octyl]propanamide](/img/structure/B12420916.png)
